molecular formula C17H12N6OS2 B11061788 6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

Cat. No.: B11061788
M. Wt: 380.5 g/mol
InChI Key: RIKBQPACQANZIC-UHFFFAOYSA-N
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Description

6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique structure combining pyrazole, thiophene, triazole, and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Synthesis of the Triazole-Thiadiazole Core: The pyrazole derivative is then reacted with thiosemicarbazide and an appropriate aldehyde to form the triazole-thiadiazole core. This step often requires refluxing in ethanol with a catalytic amount of acetic acid.

    Cyclization and Final Assembly: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is unique due to its multi-ring structure, which imparts a combination of properties from pyrazole, thiophene, triazole, and thiadiazole rings. This structural complexity enhances its potential for diverse biological activities and applications.

Properties

Molecular Formula

C17H12N6OS2

Molecular Weight

380.5 g/mol

IUPAC Name

6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12N6OS2/c1-24-12-4-2-10(3-5-12)13-8-14(19-18-13)16-22-23-15(11-6-7-25-9-11)20-21-17(23)26-16/h2-9H,1H3,(H,18,19)

InChI Key

RIKBQPACQANZIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=CSC=C5

Origin of Product

United States

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